![molecular formula C18H19N4OP B14477243 Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid CAS No. 65312-59-6](/img/structure/B14477243.png)
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purines, which are found in DNA and RNA. This similarity allows benzimidazole derivatives to interact with biological molecules, making them useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinous acid to phosphines.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid involves its interaction with biological molecules. The compound can bind to DNA grooves and induce DNA cleavage through a peroxide-mediated mechanism. This activity is particularly relevant in its potential anticancer properties, where it can induce cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: A simpler derivative with similar biological activities.
2,5-Dimethylbenzimidazole: Another derivative with potential therapeutic applications.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is unique due to its dual benzimidazole rings and phosphorus-containing moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
65312-59-6 |
|---|---|
Molekularformel |
C18H19N4OP |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
bis(5,6-dimethylbenzimidazol-1-yl)phosphinous acid |
InChI |
InChI=1S/C18H19N4OP/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10,23H,1-4H3 |
InChI-Schlüssel |
RFKXOICWQVABBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)P(N3C=NC4=C3C=C(C(=C4)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
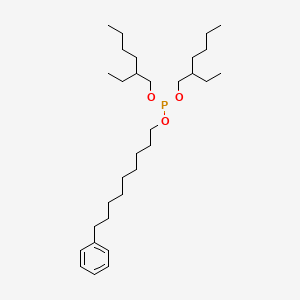
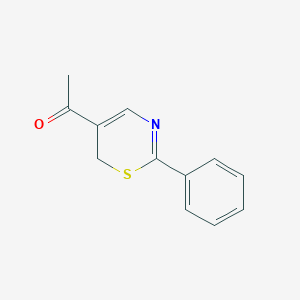
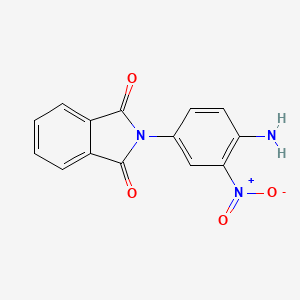
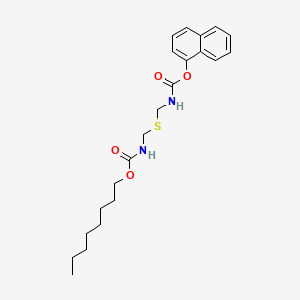

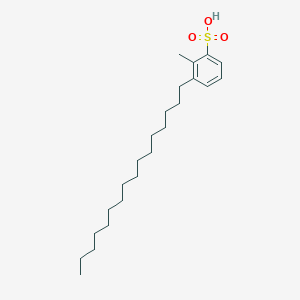
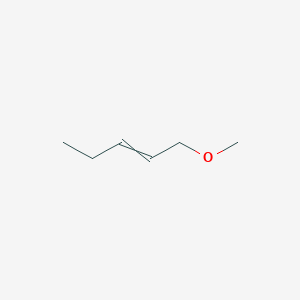
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
